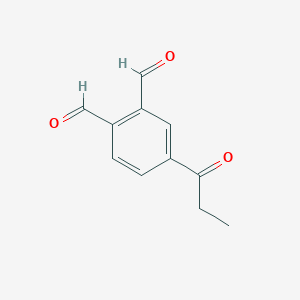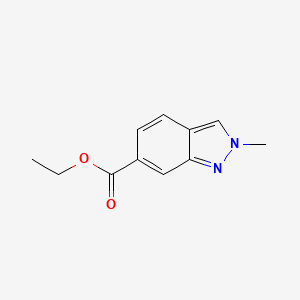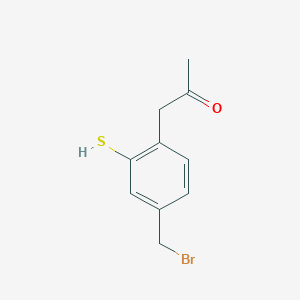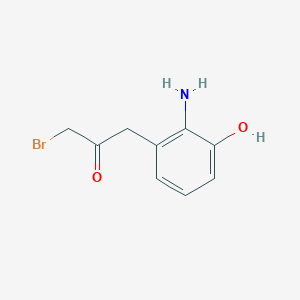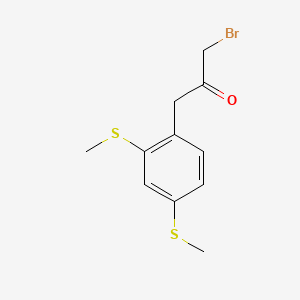
2-Chloro-4-(difluoromethoxy)-1-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(difluoromethoxy)-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)-1-iodobenzene typically involves halogenation reactions. One common method is the iodination of 2-Chloro-4-(difluoromethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure the selective introduction of the iodine atom .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes halogen exchange reactions, where a precursor compound is treated with halogenating agents to introduce the desired halogen atoms. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-4-(difluoromethoxy)-1-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
科学研究应用
2-Chloro-4-(difluoromethoxy)-1-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
作用机制
The mechanism of action of 2-Chloro-4-(difluoromethoxy)-1-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .
相似化合物的比较
Similar Compounds
2-Chloro-4-(difluoromethoxy)benzoic acid: Similar in structure but contains a carboxylic acid group instead of an iodine atom.
2-Chloro-4-(difluoromethoxy)-1-fluorobenzene: Contains a fluorine atom instead of an iodine atom.
Uniqueness
The combination of chlorine, fluorine, and iodine atoms in a single molecule provides a unique set of properties that can be exploited in various chemical and biological applications .
属性
分子式 |
C7H4ClF2IO |
|---|---|
分子量 |
304.46 g/mol |
IUPAC 名称 |
2-chloro-4-(difluoromethoxy)-1-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H |
InChI 键 |
ZPABDMIUWVKFHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


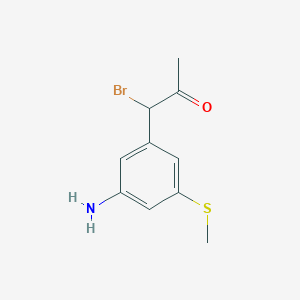
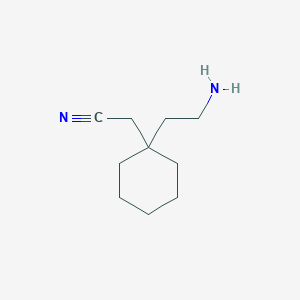
![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,8S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14045848.png)
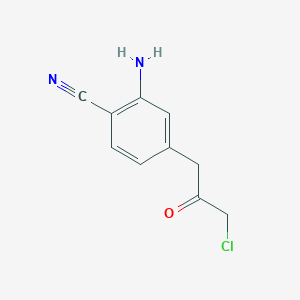
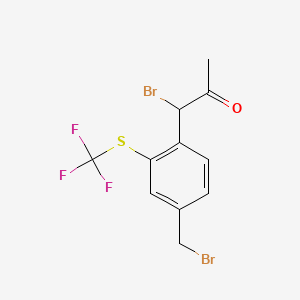
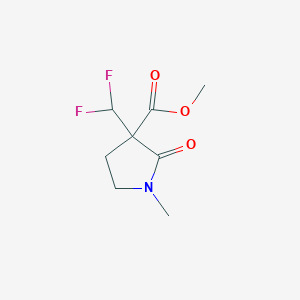

![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
